1-(5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl)ethanone
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Overview
Description
1-(5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl)ethanone is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a methyl group and a trifluoroethoxy group, as well as an ethanone functional group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl)ethanone typically involves the following steps:
Friedel-Crafts Acylation: The starting material, 5-methyl-2-(2,2,2-trifluoroethoxy)benzene, undergoes Friedel-Crafts acylation with acetyl chloride in the presence of an aluminum chloride catalyst to form the desired ketone.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large batch reactors to ensure consistent product quality and yield. Process optimization, including temperature control and reaction time, is crucial to achieving high efficiency and minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as the conversion to the corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various electrophiles, such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed:
Oxidation: 1-(5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl)ethanoic acid.
Reduction: 1-(5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
1-(5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl)ethanone has found applications in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
1-(5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl)ethanone is structurally similar to other compounds such as:
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles: These compounds share the trifluoroethoxy group and are studied for their potential anti-cancer and anti-diabetic properties.
Triflusulfuron-methyl: This compound contains a trifluoroethoxy group and is used as a herbicide[_{{{CITATION{{{_2{Triflusulfuron-methyl - Methyl 2-4-(dimethylamino)-6-(2,2 - MilliporeSigma.
Properties
IUPAC Name |
1-[5-methyl-2-(2,2,2-trifluoroethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7-3-4-10(9(5-7)8(2)15)16-6-11(12,13)14/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPNWBURYYVTGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(F)(F)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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